2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt

Description

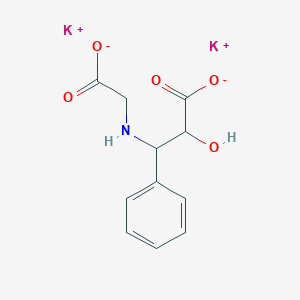

Chemical Name: (2RS:3RS)-3-(C-Carboxy-methylamino)-2-hydroxy-3-phenyl-propionic Acid, Dipotassium Salt Synonyms: (2RS:3RS)-3-Amino-2-hydroxy-3-phenyl-propionic Acid, Dipotassium Salt; 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt . Structure: This compound features a phenyl ring substituted with a hydroxy group at position 2 and a carboxymethylamino group at position 2. The carboxylic acid moiety is neutralized by two potassium ions, forming a dipotassium salt. Key Properties:

- Solubility: Dipotassium salts generally exhibit high water solubility due to ionic dissociation.

- Applications: Likely used in laboratory settings for metal complexation, pharmaceutical intermediates, or biochemical research.

Properties

IUPAC Name |

dipotassium;3-(carboxylatomethylamino)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5.2K/c13-8(14)6-12-9(10(15)11(16)17)7-4-2-1-3-5-7;;/h1-5,9-10,12,15H,6H2,(H,13,14)(H,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIZVYIFECEJPB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)[O-])O)NCC(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11K2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549423 | |

| Record name | Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100750-38-7 | |

| Record name | Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrocinnamic Acid Backbone Formation

The core hydrocinnamic acid structure is synthesized via Friedel-Crafts acylation or arylpropanoic acid derivatization. A patented method begins with 3-phenylpropanoic acid, which undergoes hydroxylation at the β-position using catalytic vanadium oxide in acidic media. Subsequent introduction of the carboxymethylamino group is achieved through nucleophilic substitution with bromoacetic acid under alkaline conditions (pH 10–12), yielding a tertiary amine intermediate.

Reaction Conditions :

Carboxymethylamino Group Incorporation

Alkylation of the hydroxylated intermediate with bromoacetic acid is critical for introducing the carboxymethylamino moiety. The reaction proceeds via an SN2 mechanism, requiring excess potassium carbonate to deprotonate the hydroxyl group and activate the electrophilic carbon. Patent data specifies that maintaining a molar ratio of 1:1.2 (hydroxylated intermediate to bromoacetic acid) minimizes side reactions such as over-alkylation.

Key Parameters :

-

Reaction Time: 6–8 hours

-

pH: 10.5–11.5

-

Byproduct Mitigation: Filtration of precipitated salts (e.g., KBr) during the reaction

Dipotassium Salt Formation

Conversion to the dipotassium salt involves neutralization of the carboxylic acid groups using potassium hydroxide. A two-stage titration method ensures complete deprotonation:

-

Initial neutralization to pH 7.0–7.5 to target the primary carboxylate group.

-

Secondary titration to pH 12.0–12.5 for the carboxymethylamino group.

Purification :

Industrial-Scale Production Protocols

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and yield optimization. A continuous flow reactor achieves 90% conversion efficiency by integrating:

-

In-line pH monitoring for real-time adjustment of KOH addition

-

Temperature-controlled zones (25°C for alkylation, 50°C for salt formation)

-

Automated crystallization units for rapid solid-liquid separation.

Economic Considerations :

-

Raw Material Cost: $12–15/kg (based on 2024 market data)

-

Energy Consumption: 8–10 kWh per kilogram of product

Waste Management and Byproduct Recycling

The industrial process recovers potassium bromide (KBr) from alkylation steps for resale or reuse. Methanol is distilled and recycled, reducing solvent costs by 40%. Environmental compliance data indicate a carbon footprint of 2.3 kg CO₂/kg product, primarily from energy-intensive crystallization.

Laboratory-Scale Modifications

Small-Batch Synthesis

For research quantities (1–100 g), a modified procedure uses microwave-assisted alkylation to reduce reaction times from 8 hours to 45 minutes. Key adjustments include:

-

Microwave Power: 300 W

-

Solvent: Dimethylformamide (DMF)

-

Yield: 70–75%

Trade-offs :

-

Higher solvent costs (DMF vs. ethanol)

-

Reduced scalability due to equipment limitations

Alternative Carboxylating Agents

Experimental studies explore substituting bromoacetic acid with chloroacetic acid or glycine derivatives. While chloroacetic acid reduces raw material costs by 20%, it necessitates harsher conditions (pH 12.5–13.0) and increases sodium chloride byproduct formation.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

| Parameter | Specification | Method |

|---|---|---|

| Assay (HPLC) | ≥98.5% | USP <621> |

| Residual Solvents | <500 ppm | GC-FID |

| Potassium Content | 24.5–25.5% | ICP-OES |

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Industrial Continuous | 90 | 98.5 | High | 18 |

| Laboratory Batch | 75 | 97.0 | Low | 85 |

| Microwave-Assisted | 72 | 96.8 | Moderate | 92 |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

The dipotassium salt of 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid features a hydroxyl group, a carboxymethylamino group, and a hydrocinnamic acid backbone. This structure contributes to its solubility and reactivity, making it suitable for various applications.

Applications in Organic Synthesis

2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt is utilized as a reagent in organic synthesis. Its ability to act as a nucleophile allows it to participate in various chemical reactions, including:

- Formation of Esters : The compound can react with alcohols to form esters, which are valuable in the production of fragrances and flavorings.

- Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting specific biological pathways.

Test Devices for Analyte Detection

The compound has been incorporated into test devices for the detection of specific analytes such as leukocytes and proteases. These devices leverage the compound's reactivity to produce measurable signals in the presence of target substances:

- Leukocyte Detection : A composition containing this dipotassium salt has been used in urine test devices that provide rapid results for leukocyte presence without the need for complex laboratory equipment. The test involves impregnating filter paper with the reagent, allowing for a straightforward dip-and-read operation .

Chromogenic Assays

The dipotassium salt can also be utilized in chromogenic assays where it reacts with specific substrates to produce colorimetric changes that indicate the presence of analytes. This application is particularly useful in clinical diagnostics.

Clinical Diagnostics

A study demonstrated the effectiveness of a test device incorporating this compound for detecting leukocytes in urine samples. The device showed high sensitivity and specificity compared to traditional microscopy methods, significantly reducing analysis time and cost .

Pharmaceutical Development

Research has indicated that this compound can act as an intermediate in synthesizing novel therapeutic agents targeting specific diseases. For example, its role in developing serine protease inhibitors has been highlighted as a promising area for further exploration .

Data Tables

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt involves its ability to chelate metal ions, thereby affecting various biochemical pathways. The compound interacts with metal ions, forming stable complexes that can inhibit or activate specific enzymes and proteins. This chelating property is crucial in its applications in medicine and biochemistry.

Comparison with Similar Compounds

EDTA Disodium Salt (Ethylenediaminetetraacetic Acid Disodium Salt)

Chemical Name : N,N'-1,2-Ethanediylbis[N-(carboxymethyl)]glycine, Disodium Salt, Dihydrate .

Key Comparisons :

Structural Differences :

- The target compound lacks EDTA’s ethylenediamine backbone and multiple carboxyl groups, limiting its chelation versatility.

- Potassium vs. sodium counterions may influence solubility and ionic strength in formulations.

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

Chemical Name : 7-Hydroxynaphthalene-1,3-disulfonic Acid, Dipotassium Salt .

Key Comparisons :

| Property | Target Compound | 7-Hydroxynaphthalene-1,3-Disulphonate |

|---|---|---|

| Aromatic System | Single phenyl ring | Naphthalene (two fused benzene rings) |

| Functional Groups | Hydroxy, carboxymethylamino | Hydroxy, two sulfonate groups |

| Solubility | High (carboxylate and dipotassium salt) | Very high (sulfonate groups enhance solubility) |

| Applications | Potential biochemical research | Dyes, surfactants, dispersants |

Functional Insights :

- Sulfonate groups in the naphthalene derivative provide stronger acidity and solubility compared to the target compound’s carboxylate.

- The phenyl-based structure of the target compound may favor interactions with aromatic systems in pharmaceuticals.

1-Propanesulfonic Acid, 2-Hydroxy-3-(2-Propenyloxy)-, Monosodium Salt

Chemical Name: 1-Propanesulfonic Acid, 2-Hydroxy-3-(2-propenyloxy)-, Monosodium Salt . Key Comparisons:

Notable Differences:

- The sulfonic acid group in the comparator confers higher acidity and thermal stability.

- The target compound’s carboxymethylamino group may offer unique coordination chemistry.

D-Glyceric Acid Calcium Dihydrate

Chemical Name: (R)-2,3-Dihydroxypropanoic Acid Calcium Dihydrate . Key Comparisons:

| Property | Target Compound | D-Glyceric Acid Calcium Salt |

|---|---|---|

| Metal Ion | Potassium | Calcium |

| Functionality | Aromatic, chelating groups | Aliphatic, hydroxycarboxylic acid |

| Bioactivity | Unclear (limited data) | Used in metabolic studies |

Functional Notes:

- The calcium salt’s aliphatic structure limits aromatic interactions but may enhance biocompatibility.

Stability and Reactivity

- Most dipotassium salts (including the target compound) are stable under standard lab conditions but may degrade under extreme pH or temperature.

- Sulfonic acid derivatives (e.g., naphthalenedisulphonate) exhibit higher thermal stability due to strong sulfonate groups .

Biological Activity

2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic acid, dipotassium salt, commonly referred to as dipotassium salt of carnosine or DPC , is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The chemical formula for dipotassium salt of 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic acid is . Its structure consists of a hydrocinnamic acid backbone with hydroxyl and carboxymethylamino substituents, which contribute to its biological activity.

Antioxidant Properties

DPC exhibits potent antioxidant properties, which have been demonstrated in various studies. It scavenges free radicals and reduces oxidative stress in cells, thereby protecting against cellular damage. The antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, which is crucial in preventing oxidative damage associated with chronic diseases.

Anti-inflammatory Effects

Research has shown that DPC possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, such as TNF-alpha and IL-6, in various cell types. This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders .

Antimicrobial Activity

DPC has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies indicate that it disrupts microbial cell membranes and inhibits the growth of pathogens by interfering with their metabolic processes .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. DPC appears to protect neuronal cells from apoptosis induced by oxidative stress and inflammation, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

The mechanisms underlying the biological activities of DPC are multifaceted:

- Antioxidant Mechanism : DPC enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to reduced levels of reactive oxygen species (ROS) in cells.

- Anti-inflammatory Pathway : It modulates signaling pathways such as NF-kB and MAPK, which are crucial in the inflammatory response. By inhibiting these pathways, DPC effectively reduces inflammation .

- Antimicrobial Mechanism : DPC's interaction with microbial membranes increases permeability, leading to cell lysis. Additionally, it may inhibit key metabolic pathways within the pathogens .

Case Studies

- Oxidative Stress in Diabetic Rats : A study conducted on diabetic rats showed that administration of DPC significantly reduced markers of oxidative stress and improved glycemic control compared to control groups .

- Inflammation in Arthritis Models : In an animal model of arthritis, DPC treatment resulted in reduced joint swelling and pain scores, correlating with decreased levels of inflammatory markers.

- Neuroprotection in Alzheimer's Models : In vitro studies using neuronal cell lines exposed to amyloid-beta showed that DPC treatment reduced cell death and improved cell viability through its antioxidant action.

Data Tables

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:

Synthesis optimization should integrate statistical Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can identify critical parameters affecting yield and purity . Coupling this with quantum chemical calculations (e.g., transition state analysis via density functional theory) enables predictive modeling of reaction pathways, reducing trial-and-error approaches . Post-optimization, validate conditions using reaction calorimetry to assess scalability and safety.

Advanced: How can computational modeling resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Conflicting NMR or IR data may arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvation effects. Employ multi-technique validation :

- Compare experimental NMR shifts with ab initio chemical shift predictions (e.g., GIAO-DFT) .

- Use molecular dynamics simulations to model solvent interactions and identify dominant conformers .

- Cross-validate with X-ray crystallography or high-resolution mass spectrometry to confirm molecular geometry .

Basic: What analytical techniques are most effective for characterizing purity and stability?

Methodological Answer:

- Purity : Use reversed-phase HPLC with diode-array detection (DAD) to quantify impurities. Calibrate against a certified reference standard .

- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and light exposure. Monitor degradation products via LC-MS and assign structures using fragmentation patterns .

Advanced: How to design experiments probing the compound’s reactivity in non-aqueous solvents?

Methodological Answer:

Adopt kinetic profiling under inert atmospheres (e.g., glovebox for air-sensitive reactions). Use in-situ FTIR or Raman spectroscopy to track intermediate formation. Pair with Eyring analysis to derive activation parameters (ΔH‡, ΔS‡) and infer mechanistic pathways . For electron-transfer reactions, employ cyclic voltammetry to determine redox potentials and correlate with computational HOMO/LUMO energies .

Basic: How to address reproducibility challenges in biological interaction studies (e.g., enzyme inhibition)?

Methodological Answer:

- Standardize assay conditions: Use buffer systems (e.g., PBS) with controlled ionic strength and chelating agents to minimize metal interference .

- Include internal controls (e.g., known inhibitors) and validate via dose-response curves (IC50).

- Replicate experiments across independent labs to account for batch variability in reagents .

Advanced: What computational approaches are suitable for predicting the compound’s interaction with biomembranes?

Methodological Answer:

Use molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes). Calculate free energy profiles (PMF) using umbrella sampling to assess permeability. Validate with experimental partition coefficients (logP) from shake-flask assays . For protein interactions, perform docking studies (AutoDock Vina) followed by binding energy refinement via MM-PBSA .

Basic: How to troubleshoot discrepancies in reaction yields during scale-up?

Methodological Answer:

- Perform sensitivity analysis on critical parameters (e.g., mixing efficiency, heat transfer) using dimensionless numbers (Reynolds, Damköhler) .

- Use inline PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

- Compare lab-scale vs. pilot-scale kinetics to identify mass transfer limitations.

Advanced: How to resolve contradictions between theoretical and experimental redox potentials?

Methodological Answer:

- Re-examine solvent effects in DFT calculations by including explicit solvent molecules or using continuum models (SMD) .

- Validate experimental conditions: Ensure reference electrode calibration (e.g., Ag/AgCl) and exclude oxygen via degassing.

- Cross-check with spectroelectrochemistry to correlate potential with spectral changes .

Basic: What purification strategies are recommended for isolating this compound from complex mixtures?

Methodological Answer:

- Chromatography : Use ion-exchange resins (e.g., Dowex) for salt removal, followed by preparative HPLC with a C18 column .

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) using high-throughput platforms to optimize crystal habit and yield .

Advanced: How to elucidate the mechanistic role of the carboxymethylamino group in catalytic cycles?

Methodological Answer:

- Perform isotopic labeling (e.g., ^13C or ^15N) to track the group’s participation in intermediates via NMR or MS .

- Use stopped-flow kinetics with UV-Vis detection to measure rate constants for elementary steps.

- Model transition states with QM/MM hybrid methods to simulate ligand-metal interactions in catalytic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.